molecular formula C15H14ClNO2 B5546423 N-benzyl-2-(2-chlorophenoxy)acetamide

N-benzyl-2-(2-chlorophenoxy)acetamide

Cat. No.: B5546423
M. Wt: 275.73 g/mol
InChI Key: QQPSGVPXFMWHKS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-(2-chlorophenoxy)acetamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-benzyl-2-(2-chlorophenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-benzyl-2-(2-chlorophenoxy)acetamide can be compared with other similar compounds, such as:

  • N-benzyl-2-(2-bromophenoxy)acetamide
  • N-benzyl-2-(2-fluorophenoxy)acetamide
  • N-benzyl-2-(2-iodophenoxy)acetamide

These compounds share a similar structural framework but differ in the halogen substituent on the phenoxy group.

Biological Activity

N-benzyl-2-(2-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by bacteria and fungi.
  • Anticancer Effects : Research has suggested that it may possess anticancer properties, although specific mechanisms and efficacy against different cancer types require further exploration.
  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have reported significant suppression of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound can bind to specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for various physiological responses.
  • Gene Expression Alteration : There is evidence suggesting that this compound can affect gene expression related to inflammation and cancer cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the substituents on the benzyl and phenoxy groups significantly influence the compound's potency. For instance, the presence of electron-withdrawing groups like chlorine enhances its interaction with biological targets compared to other halogenated analogs .
  • Crystallography Studies : Structural analysis reveals that the compound forms dimers through hydrogen bonding interactions, which may impact its solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Studies : A study focused on the anticancer potential of benzylamine derivatives found that certain structural modifications led to enhanced cytotoxicity against prostate cancer cells. The findings suggest that this compound could be a candidate for further development as an anticancer agent .
    Compound NameActivityIC50 Value
    This compoundAnticancerTBD
    CelecoxibCOX-2 Inhibition0.04 μmol
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent .
  • Anticonvulsant Properties : Research on related compounds suggests that modifications in the acetamide structure can lead to potent anticonvulsant activities. Although specific data on this compound is limited, its structural similarities imply potential effectiveness .

Properties

IUPAC Name

N-benzyl-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPSGVPXFMWHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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